Thiourea, N-(phenylmethyl)-N'-2-propenyl-
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Overview
Description
Thiourea, N-(phenylmethyl)-N’-2-propenyl- is an organosulfur compound with the molecular formula C11H14N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by phenylmethyl and 2-propenyl groups. This compound is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N-(phenylmethyl)-N’-2-propenyl- can be synthesized through a condensation reaction between benzylamine and allyl isothiocyanate. The reaction typically occurs in an aqueous medium at room temperature, yielding the desired thiourea derivative . Another method involves the reaction of benzyl isothiocyanate with allylamine under similar conditions .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of isocyanates and amines in the presence of sulfur. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(phenylmethyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-(phenylmethyl)-N’-2-propenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of thiourea, N-(phenylmethyl)-N’-2-propenyl- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: Contains a phenyl group instead of phenylmethyl and 2-propenyl groups.
N-Benzylthiourea: Similar structure but lacks the 2-propenyl group.
Uniqueness
Thiourea, N-(phenylmethyl)-N’-2-propenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4866-57-3 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-benzyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2S/c1-2-8-12-11(14)13-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14) |
InChI Key |
IXQQHCOKZBBPQH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCC1=CC=CC=C1 |
solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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